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Introduction

Luvesilocin, also known by its developmental codes RE104 and FT-104, is a novel tryptamine

psychedelic currently under investigation for the treatment of psychiatric disorders, including

postpartum and treatment-resistant depression.[1] It is a synthetically derived prodrug designed

to deliver the pharmacologically active molecule 4-hydroxy-N,N-diisopropyltryptamine (4-HO-

DiPT) with improved pharmacokinetic properties.[1][2] As of September 2025, Luvesilocin has

advanced to Phase 2 clinical trials, with a Phase 3 trial anticipated for 2026.[1][3]

This technical guide provides a comprehensive overview of the pharmacological profile of

Luvesilocin, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and

the experimental methodologies used for its characterization.

Pharmacodynamics: Mechanism of Action
Luvesilocin itself is pharmacologically inactive.[4] Its therapeutic and psychoactive effects are

attributable to its active metabolite, 4-HO-DiPT.[1][2] Following administration, Luvesilocin is

metabolized to 4-HO-DiPT, a structural analog of the endogenous neurotransmitter serotonin

(5-hydroxytryptamine, 5-HT).[1][2]

4-HO-DiPT functions as a non-selective serotonin receptor agonist, with a notable affinity for

the 5-HT2A receptor.[1][2] The activation of the 5-HT2A receptor is widely considered to be the

primary mechanism underlying the hallucinogenic and psychedelic effects of serotonergic

tryptamines.[1][2][4] The interaction of 4-HO-DiPT with the 5-HT2A receptor initiates a cascade
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of intracellular signaling events, leading to alterations in neuronal activity and the characteristic

subjective effects associated with psychedelics.

The antidepressant effects of serotonergic psychedelics are also believed to be mediated

primarily through the agonism of the 5-HT2A receptor.[4] In preclinical studies, 4-HO-DiPT has

been shown to produce the head-twitch response (HTR) in rodents, a behavioral model

considered a proxy for psychedelic effects in humans.[1][2] Furthermore, in drug discrimination

tests, 4-HO-DiPT fully substituted for the known psychedelic drug DOM, indicating a similar

mechanism of action.[1]
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Metabolic conversion of Luvesilocin to its active form, 4-HO-DiPT.

Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like 4-HO-DiPT typically leads to the

engagement of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade,

resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the

release of intracellular calcium and the activation of protein kinase C (PKC), respectively,

leading to downstream modulation of neuronal excitability and gene expression.
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Simplified 5-HT2A receptor signaling cascade initiated by 4-HO-DiPT.
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Quantitative Pharmacological Data
The binding affinities of Luvesilocin and its active metabolite, 4-HO-DiPT, for serotonin

receptors have been quantified. This data is crucial for understanding the potency and

selectivity of the compound.

Compound Receptor Kᵢ (nM) IC₅₀ (nM)

Luvesilocin (RE104) 5-HT2A 4300 5700

5-HT2B 1800 3600

4-HO-DiPT 5-HT2A 120 150

Table 1: Receptor

Binding Affinity Data

for Luvesilocin and 4-

HO-DiPT.[4]

In a 5-HT2A agonist inositol phosphate functional assay, Luvesilocin was found to be inactive,

with an EC50 greater than 30,000 nM, confirming its status as a prodrug with extremely low

potency at the 5-HT2A receptor.[4]

Pharmacokinetics
Pharmacokinetic studies have been conducted to determine the absorption, distribution,

metabolism, and excretion of Luvesilocin and 4-HO-DiPT.
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Parameter Luvesilocin (RE104)
4-HO-DiPT (from
Luvesilocin)

Route of Administration Oral, Subcutaneous Injection -

Elimination Half-Life (s.c.) 0.43–0.64 hours 2.7–4.1 hours

Duration of Action (s.c.) ~3.6 hours -

Table 2: Pharmacokinetic

Parameters of Luvesilocin and

its Active Metabolite 4-HO-

DiPT.[1][2]

The shorter duration of action compared to other psychedelics like psilocybin is a key feature of

Luvesilocin being explored for its therapeutic potential, as it may reduce the clinical resource

burden.[3][4]

Experimental Protocols
The characterization of Luvesilocin's pharmacological profile has involved several key

experimental methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Luvesilocin and 4-HO-DiPT for serotonin

receptors.

Methodology: Standardized radioligand inhibition binding assays were conducted. These

assays measure the ability of the test compound (Luvesilocin or 4-HO-DiPT) to displace a

radiolabeled ligand that is known to bind to the target receptor (e.g., 5-HT2A, 5-HT2B). The

inhibition of the binding of the radioligand [¹²⁵I]DOI was used to determine the binding

affinities.[4] The concentration of the test compound that inhibits 50% of the specific binding

of the radioligand is the IC₅₀ value, which is then used to calculate the Ki value.
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Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, etc.) and potency (EC₅₀)

of a compound at a specific receptor.

Methodology: A 5-HT2A agonist inositol phosphate functional assay was utilized.[4] This

assay measures the accumulation of inositol phosphate, a downstream second messenger

produced upon the activation of the Gq-coupled 5-HT2A receptor. An increase in inositol

phosphate levels in the presence of the test compound indicates agonist activity. The
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concentration of the compound that produces 50% of the maximal response is the EC₅₀

value.

In Vivo Behavioral Assays

Head-Twitch Response (HTR) in Rodents:

Objective: To assess the in vivo psychedelic-like activity of a compound.

Methodology: Rodents (typically mice or rats) are administered the test compound, and

the frequency of a characteristic, rapid, side-to-side head movement (head-twitch) is

quantified. This behavior is known to be mediated by 5-HT2A receptor activation and is a

reliable predictor of hallucinogenic potential in humans.[1][2][4]

Forced Swim Test (FST) in Rats:

Objective: To evaluate the antidepressant-like effects of a compound.

Methodology: Rats are placed in a cylinder of water from which they cannot escape. The

duration of immobility is measured. A reduction in immobility time is interpreted as an

antidepressant-like effect. Luvesilocin was assessed in this model, and a significant

decrease in mean immobility time was observed at 7, 14, and 28 days post-administration.

[4]

Clinical Development
Luvesilocin is currently in Phase 2 clinical trials for the treatment of postpartum depression.[1]

[3] The primary advantage being investigated is its shorter duration of psychedelic effects (3 to

4 hours) compared to psilocybin, which may offer a more practical therapeutic window for

clinical use.[3]

Conclusion

Luvesilocin is a promising psychedelic prodrug with a well-defined pharmacological profile

centered on its conversion to the active 5-HT2A receptor agonist, 4-HO-DiPT. Its distinct

pharmacokinetic properties, particularly its shorter duration of action, position it as a potentially

valuable therapeutic agent in the evolving landscape of psychedelic medicine. Further clinical
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investigation will be critical in determining its safety and efficacy in treating various psychiatric

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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